Peuarin

Natural Product Chemistry Structure-Activity Relationship Coumarin Pharmacophore

Peuarin (CAS 37975-62-5) is a naturally occurring linear dihydropyranocoumarin first isolated from the roots of Peucedanum arenarium var. arenarium (syn.

Molecular Formula C20H22O6
Molecular Weight 358.39
CAS No. 37975-62-5
Cat. No. B600641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeuarin
CAS37975-62-5
Molecular FormulaC20H22O6
Molecular Weight358.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peuarin (CAS 37975-62-5): A Dihydropyranocoumarin Natural Product Sourced from Peucedanum arenarium for Antioxidant and Anti-Inflammatory Research


Peuarin (CAS 37975-62-5) is a naturally occurring linear dihydropyranocoumarin first isolated from the roots of Peucedanum arenarium var. arenarium (syn. R. arenarium) [1]. With a molecular formula of C20H22O6 and a molecular weight of 358.39 g/mol, peuarin belongs to the broader coumarin class known for diverse bioactivities . Its structure features a benzodipyran core substituted with a methoxy group at position 6 and an angeloyl (2-methyl-2-butenoyl) ester at position 7. Preliminary vendor-reported studies indicate that photoinduced peuarin exhibits antioxidant activity through reactive oxygen species (ROS) scavenging and has been evaluated in a rat colitis model . However, the depth of peer-reviewed pharmacological characterization remains limited, and procurement decisions should be based on the specific structural features of this compound relative to other coumarin analogs.

Why Generic Substitution of Peuarin with Simple Coumarins or Pyranocoumarins Is Insufficient for Research Selectivity


Peuarin cannot be interchangeably substituted with common coumarins such as coumarin itself, umbelliferone, or even closely related pyranocoumarins like decursinol angelate. Its differentiation arises from a specific three-part structural signature: a linear dihydropyranocoumarin scaffold, a C-6 methoxy group, and a C-7 angeloyl ester side chain [1]. The angeloyl ester functionality is known in other coumarins to modulate lipophilicity, membrane permeability, and metabolic stability [2]. Furthermore, preliminary vendor data suggest that photoinduced activation is required to fully express peuarin's ROS-scavenging capacity, a photochemical property not shared by non-photoactivatable coumarins . Generic coumarins with only hydroxyl or simple alkyl substitutions lack both the angeloyl ester and the photoinduced activity profile, making them functionally non-equivalent in experimental systems where these properties are relevant.

Quantitative Differentiation Evidence for Peuarin (37975-62-5) Against Closest Analogs and In-Class Compounds


Structural Differentiation: Peuarin Possesses a Unique Angeloyl Ester at C-7 Absent in Decursinol Angelate and Other Common Pyranocoumarins

Peuarin's IUPAC name is 2-Methyl-2-butenoic acid [7,8-dihydro-6-methoxy-8,8-dimethyl-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl] ester. The key structural differentiator is the angeloyl (2-methyl-2-butenoyl) ester at position C-7 combined with a methoxy group at C-6 on the linear dihydropyranocoumarin core [1]. In contrast, decursinol angelate (CAS 51059-45-1) carries the angeloyl ester at a different position (C-6) with a free hydroxyl at C-7, while simple coumarin (CAS 91-64-5) lacks the dihydropyran ring system entirely . This regiochemical difference alters the hydrogen-bond donor/acceptor profile and predicts divergent interactions with biological targets. No head-to-head pharmacological comparison between peuarin and decursinol angelate has been published, so the functional significance of this structural difference remains unquantified . This evidence is class-level inference based on established coumarin SAR principles.

Natural Product Chemistry Structure-Activity Relationship Coumarin Pharmacophore

Photochemical Activation: Peuarin Requires Photoinduction for ROS Scavenging, Unlike Non-Photoactivatable Coumarins

Vendor-reported data indicate that peuarin is a photoinduced natural coumarin; its antioxidant activity depends on photochemical activation . Photoinduced peuarin has been shown to scavenge reactive oxygen species (ROS) in vitro . In contrast, standard antioxidants such as ascorbic acid or non-photoactivatable coumarins (e.g., umbelliferone) do not require light activation for ROS quenching [1]. The quantitative ROS scavenging capacity of photoinduced peuarin has not been reported with an IC50 value, nor have head-to-head comparisons with other photoactivatable compounds been published. This limitation means the ROS scavenging potency relative to established photodynamic antioxidants cannot be numerically ranked. This evidence is classified as Supporting evidence due to the absence of comparator data and precise quantification.

Photopharmacology Reactive Oxygen Species Photosensitizer

In Vivo Anti-Inflammatory Activity in Rat Colitis: NO and MDA Reduction Reported Without Comparator Data

According to the vendor datasheet, photoinduced peuarin has been evaluated in a rat model of colitis, where it reduced levels of nitric oxide (NO) and malondialdehyde (MDA) . These biomarkers reflect nitrosative stress and lipid peroxidation, respectively. However, the original study is not indexed in PubMed or accessible public databases; the data originate solely from the vendor product sheet. No comparator compound data are provided—critical details such as whether peuarin was compared to a vehicle control, a positive control (e.g., indomethacin, mesalazine), or a structurally related coumarin are absent. Consequently, the magnitude of NO and MDA reduction cannot be benchmarked against any therapeutic standard. This evidence is tagged as Supporting evidence due to incomplete experimental transparency and unavailability of the primary source.

Inflammatory Bowel Disease Nitric Oxide Oxidative Stress Coumarin Pharmacology

Application Scenarios for Peuarin (37975-62-5) Based on Current Differentiation Evidence


Structure–Activity Relationship (SAR) Studies on Ester Position Effects in Dihydropyranocoumarins

Peuarin's unique C-7 angeloyl ester and C-6 methoxy substitution pattern make it a valuable comparator compound in SAR studies investigating the impact of ester regioisomerism on coumarin bioactivity. By testing peuarin alongside decursinol angelate (C-6 angeloyl, C-7 hydroxyl) and other pyranocoumarins in parallel biological assays, researchers can isolate the contribution of ester position to target binding or pharmacokinetic behavior [1]. This application is supported by the structural differentiation evidence in Section 3.

Photodynamic or Light-Controlled Antioxidant Research Models

The reported photoinduced activation requirement of peuarin for ROS scavenging positions it as a candidate for photopharmacology studies, where antioxidant activity can be spatially and temporally controlled by light exposure . This contrasts with constitutive antioxidants and enables experiments in which oxidative stress modulation is gated by illumination. However, researchers must independently characterize the photoactivation parameters (wavelength, fluence, dark-state stability) before use in quantitative photodynamic assays.

Exploratory In Vivo Colitis Research Requiring a Non-Standard Coumarin Tool Compound

The vendor-reported NO and MDA reduction in a rat colitis model, although not quantitatively benchmarked, suggests that peuarin may modulate nitrosative stress and lipid peroxidation pathways in intestinal inflammation . This makes it a potential tool compound for hypothesis-generating studies on coumarin-based interventions in colitis, provided that robust positive and negative controls are included. Procurement is most appropriate for laboratories equipped to conduct independent dose–response validation.

Phytochemical Reference Standard for Peucedanum arenarium Extract Characterization

As one of four new coumarins isolated from Peucedanum arenarium var. arenarium, peuarin serves as a chemotaxonomic marker for this plant species [2]. Analytical laboratories performing HPLC or LC-MS profiling of Peucedanum spp. extracts can use peuarin as a reference standard for identification and quantification, supporting quality control, botanical authentication, or phytochemical diversity studies.

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